(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897681
InChI: InChI=1S/C12H17NO2/c1-15-12-8-3-2-5-10(12)13-9-6-4-7-11(9)14/h2-3,5,8-9,11,13-14H,4,6-7H2,1H3/t9-,11-/m1/s1
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol

CAS No.:

Cat. No.: VC17897681

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (1R,2R)-2-(2-methoxyanilino)cyclopentan-1-ol
Standard InChI InChI=1S/C12H17NO2/c1-15-12-8-3-2-5-10(12)13-9-6-4-7-11(9)14/h2-3,5,8-9,11,13-14H,4,6-7H2,1H3/t9-,11-/m1/s1
Standard InChI Key ITFIJCOSOKPITF-MWLCHTKSSA-N
Isomeric SMILES COC1=CC=CC=C1N[C@@H]2CCC[C@H]2O
Canonical SMILES COC1=CC=CC=C1NC2CCCC2O

Introduction

(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentanol structure with a methoxyphenyl amine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of amino alcohols, specifically those containing a cyclopentane ring, which is crucial for understanding its reactivity and potential pharmaceutical applications.

Synthesis Methods

The synthesis of (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol involves several key steps:

  • Starting Materials: Cyclopentanone and 2-methoxyphenylamine are commonly used.

  • Reaction Conditions: The reaction often occurs under controlled conditions, including the use of solvents and reagents standard in organic chemistry laboratories.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the product post-reaction.

Chemical Reactions

This compound can undergo several chemical reactions typical for amino alcohols, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

  • Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, depending on the conditions.

Biological Activities and Applications

Preliminary studies suggest that compounds similar to (1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol may exhibit significant biological activities, potentially leading to applications in various medical fields. The exact mechanism by which this compound exerts its effects biologically may involve interactions with specific biological targets, although detailed research findings are still emerging.

Analytical Techniques

Relevant analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Mass Spectrometry: Helps in determining the molecular weight and structure.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-olC12H17NO2207.27 g/molCyclopentanol structure with methoxyphenyl amine substituent
(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-olC12H17NO2205.27 g/molSimilar cyclopentanol core but with a 4-methoxyphenyl group
(1R,2R)-2-((4-Methoxy-2-methylphenyl)amino)cyclopentan-1-olC13H19NO2221.29 g/molFeatures a methoxy and methyl-substituted phenyl group

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